
(5-(4-Iodophenyl)furan-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(4-Iodophenyl)furan-2-yl)methanol: is an organic compound that features a furan ring substituted with a 4-iodophenyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-(4-Iodophenyl)furan-2-yl)methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Iodophenyl Group: The iodination of a phenyl ring can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Attachment of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the iodophenyl group to a phenyl group using reducing agents like palladium on carbon and hydrogen gas.
Substitution: The iodine atom in the iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: (5-(4-Iodophenyl)furan-2-yl)carboxylic acid.
Reduction: (5-Phenylfuran-2-yl)methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (5-(4-Iodophenyl)furan-2-yl)methanol can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving furan derivatives.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which (5-(4-Iodophenyl)furan-2-yl)methanol exerts its effects depends on its interaction with molecular targets. The furan ring and the iodophenyl group can interact with various biological molecules, potentially affecting pathways involved in cell signaling, metabolism, and other processes.
Comparaison Avec Des Composés Similaires
(5-Phenylfuran-2-yl)methanol: Lacks the iodine atom, which may affect its reactivity and applications.
(5-(4-Bromophenyl)furan-2-yl)methanol: Similar structure but with a bromine atom instead of iodine, which can influence its chemical behavior.
Uniqueness:
- The presence of the iodine atom in (5-(4-Iodophenyl)furan-2-yl)methanol makes it unique compared to its analogs, potentially offering different reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C11H9IO2 |
|---|---|
Poids moléculaire |
300.09 g/mol |
Nom IUPAC |
[5-(4-iodophenyl)furan-2-yl]methanol |
InChI |
InChI=1S/C11H9IO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6,13H,7H2 |
Clé InChI |
SSWQLYXMDGXZSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(O2)CO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine](/img/structure/B11773724.png)
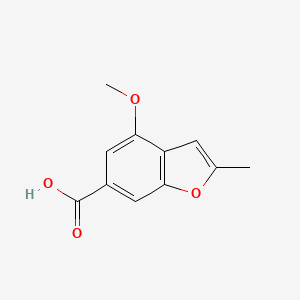
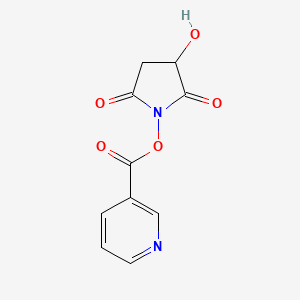
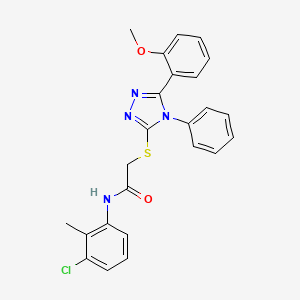
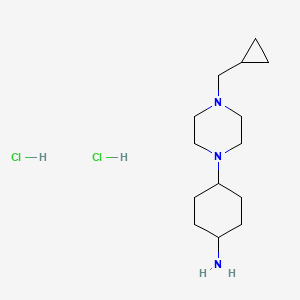
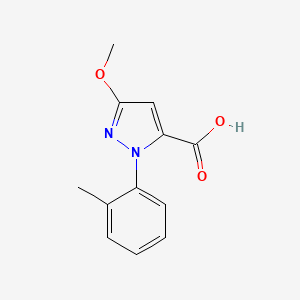
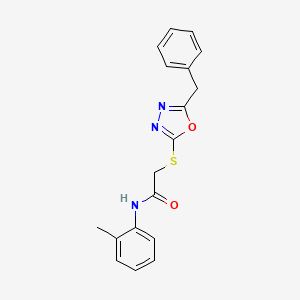
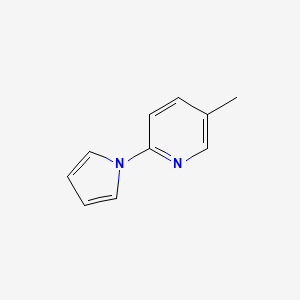
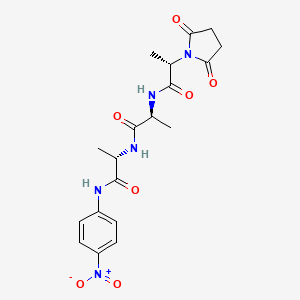
![Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11773774.png)


![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B11773792.png)

